molecular formula C27H28N4O B11516481 (3Z)-3-[(2,4-dimethylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(2,4-dimethylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11516481
M. Wt: 424.5 g/mol
InChI Key: LOSSGCFCQWOCRY-UHFFFAOYSA-N
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Description

(3Z)-3-[(2,4-dimethylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes an indole core, a phenylpiperazine moiety, and a dimethylphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2,4-dimethylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core, the introduction of the phenylpiperazine group, and the attachment of the dimethylphenyl group. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Phenylpiperazine Group: This step may involve nucleophilic substitution reactions where the indole core reacts with a phenylpiperazine derivative.

    Attachment of the Dimethylphenyl Group: This can be done through electrophilic aromatic substitution reactions, where the indole core is functionalized with the dimethylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(2,4-dimethylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(3Z)-3-[(2,4-dimethylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as acting as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2,4-dimethylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3Z)-3-[(2,4-dimethylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one apart from similar compounds is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C27H28N4O

Molecular Weight

424.5 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)imino-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one

InChI

InChI=1S/C27H28N4O/c1-20-12-13-24(21(2)18-20)28-26-23-10-6-7-11-25(23)31(27(26)32)19-29-14-16-30(17-15-29)22-8-4-3-5-9-22/h3-13,18H,14-17,19H2,1-2H3

InChI Key

LOSSGCFCQWOCRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5)C

Origin of Product

United States

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